Cyclohex-3-en-1-amine hydrochloride
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Overview
Description
Cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a derivative of cyclohexene, featuring an amine group attached to the third carbon of the cyclohexene ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-3-en-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-en-1-one using ammonia and hydrogen in the presence of a catalyst such as palladium on carbon. The resulting cyclohex-3-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohex-3-en-1-one followed by acidification with hydrochloric acid. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-3-en-1-one.
Reduction: It can be reduced to cyclohexane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Cyclohex-3-en-1-one.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohex-3-en-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzymatic activity and receptor binding, thereby affecting cellular pathways and physiological processes .
Comparison with Similar Compounds
Cyclohex-3-en-1-amine hydrochloride can be compared with other similar compounds such as:
Cyclohex-2-en-1-amine hydrochloride: Differing by the position of the double bond, this compound exhibits distinct reactivity and applications.
Cyclohexylamine hydrochloride: Lacking the double bond, it has different chemical properties and uses.
Cyclohex-1-en-1-ylmethylamine hydrochloride: Featuring a different substitution pattern, it shows unique reactivity and applications.
This compound stands out due to its specific structural features, which confer unique reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
cyclohex-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBFUBTLSFFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22615-33-4 |
Source
|
Record name | cyclohex-3-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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